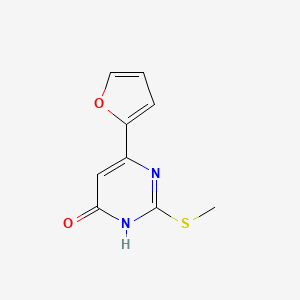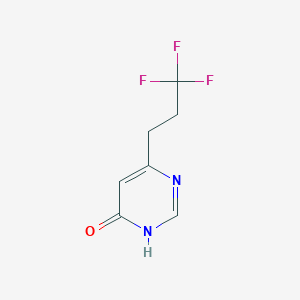
6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been achieved through the formation of pyrazol-3-one substrates . In another study, new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group were synthesized .
Molecular Structure Analysis
The molecular structure of “6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol” is represented by the Inchi Code: 1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H, (H2,10,11,12,13,14) .
Chemical Reactions Analysis
The preparation of fluorophosphorus-containing pyrimidines has been achieved through three-component reactions of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates . The cyclocondensation of these phosphonates with urea and aryl aldehydes gave 6-aryl-4-hydroxy-2-oxo-4-trifluoromethylhexahydropyrimidin-5-ylphosphonates .
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
Pyrimidine derivatives have been synthesized and evaluated for various biological activities. For example, a study focused on the design and synthesis of novel pyrimidine derivatives as potent anti-inflammatory and analgesic agents. These compounds exhibited significant biological activities, which were attributed to the nature of their substituents (Muralidharan, S. James Raja, & Asha Deepti, 2019). Another research highlighted the synthesis of trifluoromethylated analogues of dihydroorotic acid, showcasing the importance of pyrimidine derivatives in developing new molecules with potential therapeutic applications (V. Sukach et al., 2015).
Material Science and Organic Synthesis
Pyrimidine derivatives have been explored for their role in material science and as intermediates in organic synthesis. The study on novel pyrimidine-associated thiazolidines demonstrated the synthesis of compounds starting from 6-trifluoromethyl-pyrimidine-4-ol, showing their potential as antibacterial agents (Chandra Sekhara Reddi Maddireddi et al., 2017). Additionally, research into the preparation of fluorophosphorus-containing pyrimidines through three-component reactions of dialkyl (2-oxo-3,3,3-trifluoropropyl)phosphonates illustrated the versatility of pyrimidine derivatives in synthesizing novel compounds with potential applications in various fields (V. Timoshenko, Yuriy N. Markitanov, & Yu. G. Shermolovich, 2011).
Mecanismo De Acción
While the exact mechanism of action for “6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol” is not specified in the retrieved papers, pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit various protein kinases, which could potentially be related to the inhibition of cell division and/or induction of apoptosis in tumor cells .
Propiedades
IUPAC Name |
4-(3,3,3-trifluoropropyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)2-1-5-3-6(13)12-4-11-5/h3-4H,1-2H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAVFRSJDRUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3,3-Trifluoropropyl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



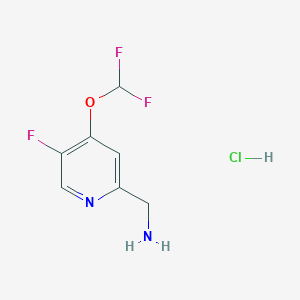
![7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1487104.png)
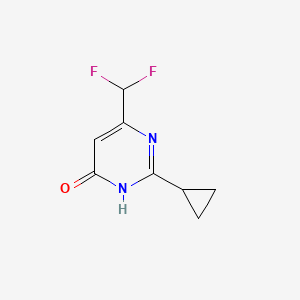

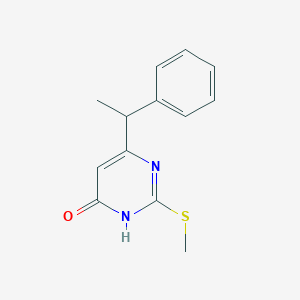
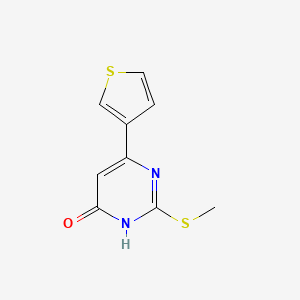
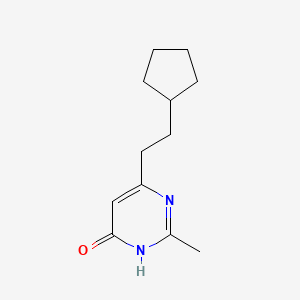

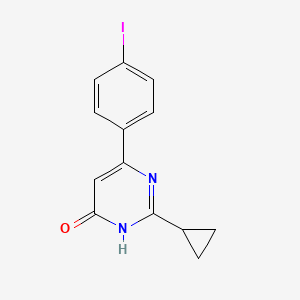

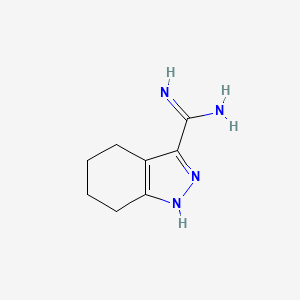
![2,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487120.png)

